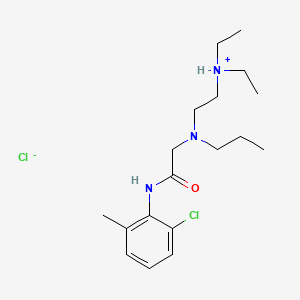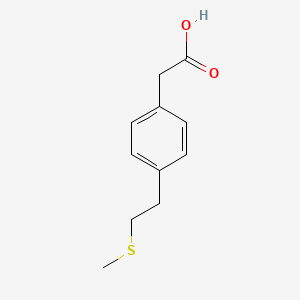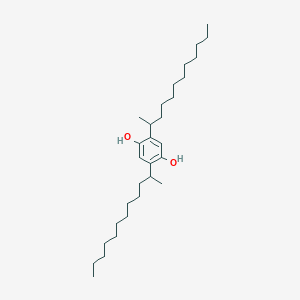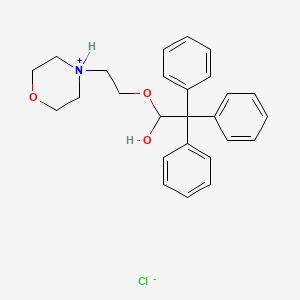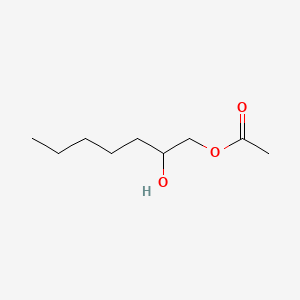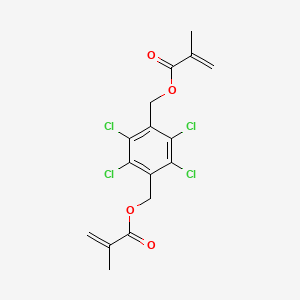
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate typically involves the reaction of tetrachlorobenzene with methylene bismethacrylate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality material .
Analyse Des Réactions Chimiques
Types of Reactions
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis, contributing to the development of advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent, leveraging its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of (Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the growth of cancer cells by targeting specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Tetrachloro-1,4-phenylene)bis(methylene) bisacrylate: Similar in structure but with different reactivity due to the presence of acrylate groups.
(Tetrachloro-1,4-phenylene)bis(methylene) bisethylacrylate: Another related compound with variations in ester groups affecting its properties.
Uniqueness
(Tetrachloro-1,4-phenylene)bis(methylene) bismethacrylate stands out due to its unique combination of tetrachlorobenzene and methylene bismethacrylate, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
58599-63-6 |
|---|---|
Formule moléculaire |
C16H14Cl4O4 |
Poids moléculaire |
412.1 g/mol |
Nom IUPAC |
[2,3,5,6-tetrachloro-4-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)13(19)10(14(20)12(9)18)6-24-16(22)8(3)4/h1,3,5-6H2,2,4H3 |
Clé InChI |
JFFXSAIBBQCTEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)COC(=O)C(=C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









